molecular formula C17H15N B12702298 16,17-Dihydro-15H-cyclopenta(a)phenanthren-12-amine CAS No. 3036-49-5

16,17-Dihydro-15H-cyclopenta(a)phenanthren-12-amine

Cat. No.: B12702298
CAS No.: 3036-49-5
M. Wt: 233.31 g/mol
InChI Key: KDIASNUOHOXVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16,17-Dihydro-15H-cyclopenta(a)phenanthren-12-amine is a complex organic compound with the molecular formula C17H15N. It is part of the cyclopenta[a]phenanthrene family, which is known for its polycyclic aromatic structure. This compound is characterized by its unique arrangement of carbon and nitrogen atoms, forming a fused ring system that includes both five-membered and six-membered rings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16,17-Dihydro-15H-cyclopenta(a)phenanthren-12-amine typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the reduction of a precursor compound, such as 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one, using sodium and liquid ammonia . This reduction step is crucial for forming the dihydro structure of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

16,17-Dihydro-15H-cyclopenta(a)phenanthren-12-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens or nitro groups into the aromatic ring .

Scientific Research Applications

16,17-Dihydro-15H-cyclopenta(a)phenanthren-12-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 16,17-Dihydro-15H-cyclopenta(a)phenanthren-12-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of rings and the presence of an amine group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

3036-49-5

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

16,17-dihydro-15H-cyclopenta[a]phenanthren-12-amine

InChI

InChI=1S/C17H15N/c18-17-10-16-12-5-2-1-4-11(12)8-9-14(16)13-6-3-7-15(13)17/h1-2,4-5,8-10H,3,6-7,18H2

InChI Key

KDIASNUOHOXVGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C=CC4=CC=CC=C4C3=CC(=C2C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.